molecular formula C15H20BBrO4 B11822222 Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B11822222
M. Wt: 355.03 g/mol
InChI Key: VFDQYJDAJPLBRP-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that features a bromomethyl group and a dioxaborolane moiety attached to a benzoate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the bromination of a methyl benzoate derivative followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The dioxaborolane group can be introduced using a palladium-catalyzed borylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the bromination and borylation steps, offering advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The dioxaborolane moiety is reactive in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh₃)₄ are used in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the dioxaborolane moiety with aryl halides.

Scientific Research Applications

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophile, making it susceptible to attack by nucleophiles. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are crucial in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chloromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 3-(iodomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar structure but with an iodomethyl group.

Uniqueness

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to the presence of both a bromomethyl group and a dioxaborolane moiety. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H20BBrO4

Molecular Weight

355.03 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)7-6-8-11(12)13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

VFDQYJDAJPLBRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)CBr

Origin of Product

United States

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